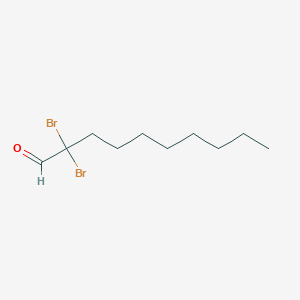
Decanal, 2,2-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanal, 2,2-dibromo- is an organic compound with the molecular formula C10H18Br2O It is a derivative of decanal, where two bromine atoms are substituted at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decanal, 2,2-dibromo- typically involves the bromination of decanal. One common method is the direct 1,2-dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. This reaction proceeds under mild conditions without the need for a catalyst or external oxidant . Another method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as a brominating reagent, which offers mild conditions and high yields .
Industrial Production Methods
Industrial production of Decanal, 2,2-dibromo- can be achieved through the bromination of decanal using bromine or other brominating agents. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of solid brominating reagents like tetrapropylammonium nonabromide (Pr4NBr9) can enhance selectivity and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Decanal, 2,2-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dibromo compound back to decanal or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromo-decanoic acid.
Reduction: Formation of decanal or decanol.
Substitution: Formation of various substituted decanal derivatives.
Wissenschaftliche Forschungsanwendungen
Decanal, 2,2-dibromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Decanal, 2,2-dibromo- involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved include nucleophilic substitution and addition reactions, which can alter the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanal: The parent compound, which lacks the bromine substitutions.
2-Bromodecanal: A mono-brominated derivative of decanal.
2,2-Dichlorodecanal: A similar compound with chlorine atoms instead of bromine.
Uniqueness
Decanal, 2,2-dibromo- is unique due to the presence of two bromine atoms, which significantly alter its chemical reactivity and properties compared to its parent compound and other similar derivatives. The dibromo substitution enhances its potential for various chemical reactions and applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
819850-94-7 |
|---|---|
Molekularformel |
C10H18Br2O |
Molekulargewicht |
314.06 g/mol |
IUPAC-Name |
2,2-dibromodecanal |
InChI |
InChI=1S/C10H18Br2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3 |
InChI-Schlüssel |
IRRMVQWWECZFIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C=O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


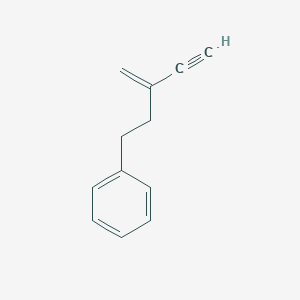
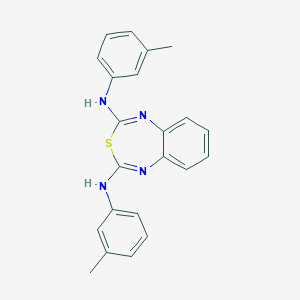

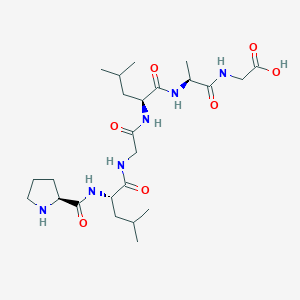

![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
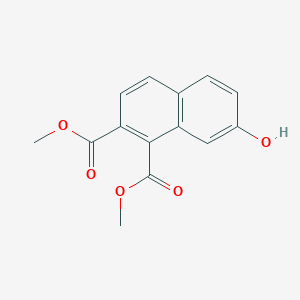



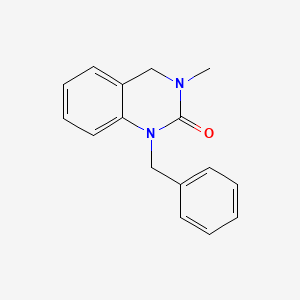
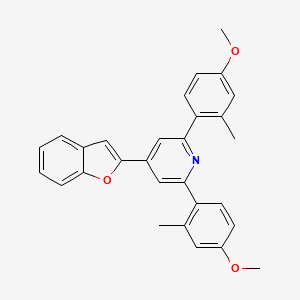
![5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14231239.png)
